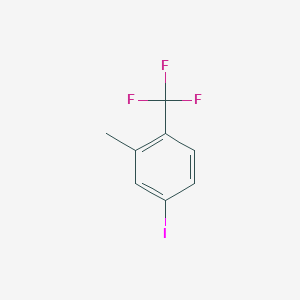

4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Descripción general

Descripción

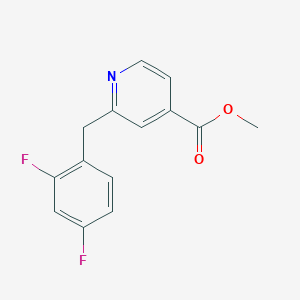

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 930599-57-8 . It has a molecular weight of 286.04 . The IUPAC name for this compound is 4-iodo-2-methyl-1-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene is 1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 . The InChI key is VVIDIHOUJXGOHT-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific reactions involving 4-Iodo-2-methyl-1-(trifluoromethyl)benzene are not available, similar compounds like 4-Iodobenzotrifluoride have been involved in reactions such as the copper-free Sonogashira cross-coupling reaction .Physical And Chemical Properties Analysis

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

1. Catalyst in Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process demonstrates the involvement of radical species and is typically carried out in chloroform solvent at 70 °C, showing a significant induction period (Mejía & Togni, 2012).

2. Synthesis of Iodobenzene Derivatives

Iodobenzene derivatives, like 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, can be synthesized from reactions involving iodine. These reactions can be accelerated by UV irradiation, leading to high-to-excellent yields. Such a process is applicable to various derivatives, including those synthesized as geometric mixtures, demonstrating versatility in chemical synthesis (Matsumoto, Takase, & Ogura, 2008).

3. Formation of Azobenzene Liquid Crystal Intermediate

A novel intermediate of (4-Iodo-phenyl)-(4-trifluoromethyl-phenyl)-diazene for azobenzene liquid crystal is synthesized using 4-Trifluoromethyl-phenylamine. This process involves oxidation and coupling steps to produce a yellow solid, indicating its potential application in liquid crystal technology (Wang et al., 2014).

4. Reactivity in Halogen Bonding Studies

In the study of halogen bonding, such as in the binding mode analysis of specific ligands with the pyruvate dehydrogenase complex, 4-Iodo-2-methyl-1-(trifluoromethyl)benzene derivatives play a role. The understanding of these interactions is essential for the development of more potent inhibitors and antifungal compounds (He et al., 2020).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-iodo-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIDIHOUJXGOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methyl-1-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)

![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)